molecular formula C18H21BN2O4 B14766589 5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide

5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B14766589
M. Wt: 340.2 g/mol
InChI Key: IOZNVXZJXVGWEA-UHFFFAOYSA-N
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Description

5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron-containing dioxaborolane group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the borylation of a suitable aromatic precursor using a boron reagent such as pinacolborane in the presence of a palladium catalyst . This is followed by further functionalization to introduce the hydroxy and carboxamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield aldehydes or ketones, while reduction of the carboxamide group results in amines.

Scientific Research Applications

5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and carboxamide groups, along with the boron-containing dioxaborolane moiety, allows for versatile applications in various fields of research.

Properties

Molecular Formula

C18H21BN2O4

Molecular Weight

340.2 g/mol

IUPAC Name

5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H21BN2O4/c1-17(2)18(3,4)25-19(24-17)13-6-5-7-14(9-13)21-16(23)12-8-15(22)11-20-10-12/h5-11,22H,1-4H3,(H,21,23)

InChI Key

IOZNVXZJXVGWEA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC(=CN=C3)O

Origin of Product

United States

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